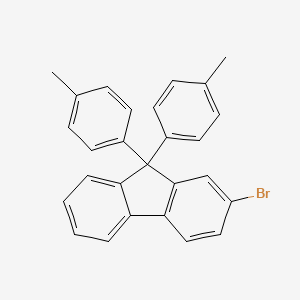

2-Bromo-9,9-di-p-tolyl-9H-fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-9,9-di-p-tolyl-9H-fluorene” is an organic compound used extensively in scientific research as an analytical reagent, photochromic material, and building block for the synthesis of functional organic materials. It has a molecular weight of 425.37 g/mol .

Physical And Chemical Properties Analysis

“2-Bromo-9,9-di-p-tolyl-9H-fluorene” is a solid at 20 degrees Celsius . It has a melting point ranging from 182.0 to 186.0 °C . It is soluble in toluene .Applications De Recherche Scientifique

Solar Energy Conversion

2-Bromo-9,9-di-p-tolyl-9H-fluorene derivatives have been utilized in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). A study by Kumar et al. (2014) showed the use of fluorene functionalized with imidazole chromophores in DSSCs, achieving moderate efficiency and highlighting the impact of electron-rich conjugation pathways on their optical and electrochemical properties (Kumar, Thomas, Lee, & Ho, 2014).

Fluorescence and Thermal Stability

Research on poly(9,9-dialkylfluorene-2,7-diyl) derivatives, which includes 2-Bromo-9,9-di-p-tolyl-9H-fluorene, has demonstrated their significance in fluorescence and thermal stability. Lee, Klaerner, and Miller (1999) noted that fluorene derivatives capped with 2-bromo-9,9-di-n-hexylfluorene showed improved fluorescence stability compared to other derivatives, which is crucial for applications like OLEDs and other light-emitting materials (Lee, Klaerner, & Miller, 1999).

Sensing Applications

Fluorene compounds, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been synthesized for sensing applications. Han et al. (2020) synthesized compounds for detecting nitro compounds, metal cations, and amino acids, demonstrating their utility in selective recognition and sensing capabilities (Han, Zhao, Yang, Huang, Zhou, Hui, & Yan, 2020).

Organic Light-Emitting Diodes (OLEDs)

The synthesis and application of fluorene derivatives, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been explored in the context of OLED materials. A study by Wong et al. (2002) reported the synthesis of ter(9,9-diarylfluorene)s, which showed promising results in OLED applications due to their high blue light emission efficiency and thermal stability (Wong, Chien, Chen, Wang, Lin, Chiang, Hsieh, Wu, Chou, Su, Lee, & Peng, 2002).

Nanoparticle Formation

Fluorene derivatives, including 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been employed in the formation of nanoparticles. For instance, Huber, Jung, and Mecking (2012) used these derivatives in the Sonogashira coupling process to create poly(arylene ethynylene) nanoparticles, which have potential applications in nanotechnology and materials science (Huber, Jung, & Mecking, 2012).

Organic Molecule Sensing and Cell Labeling

Xu, Zhang, Wang, Chen, Neoh, Kang, and Fu (2012) explored the use of bromide-bearing conjugated fluorene copolymers for organic molecule sensing and cell labeling, highlighting the application of fluorene derivatives in bio-related fields (Xu, Zhang, Wang, Chen, Neoh, Kang, & Fu, 2012).

Thermodynamic Properties

The thermodynamic properties of bromine fluorene derivatives, which include 2-Bromo-9,9-di-p-tolyl-9H-fluorene, have been studied comprehensively. Oliveira, Santos, Silva, and Monte (2015) conducted an experimental and computational study on these derivatives, providing valuable data for further applications in various fields (Oliveira, Santos, Silva, & Monte, 2015).

Propriétés

IUPAC Name |

2-bromo-9,9-bis(4-methylphenyl)fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVEXPXLSEEOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676780 |

Source

|

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474918-33-7 |

Source

|

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)